molecular formula C19H18FNO5 B11409704 methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11409704
M. Wt: 359.3 g/mol
InChI Key: BBLURHCZRASRGZ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with the molecular formula C19H18FNO5. This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves several steps. One common method includes the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under specific conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, leading to changes in their activity. The benzoxazine ring can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H18FNO5

Molecular Weight

359.3 g/mol

IUPAC Name

methyl 4-[2-(4-fluorophenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C19H18FNO5/c1-12(25-14-9-7-13(20)8-10-14)18(22)21-11-17(19(23)24-2)26-16-6-4-3-5-15(16)21/h3-10,12,17H,11H2,1-2H3

InChI Key

BBLURHCZRASRGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC(OC2=CC=CC=C21)C(=O)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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